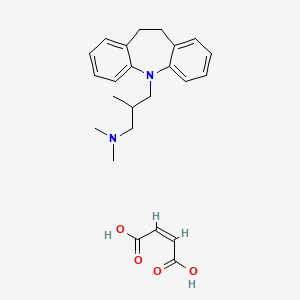
HUMAN MCP-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Human monocyte chemoattractant protein-1 is a chemokine that plays a crucial role in the immune system by recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation produced by either tissue injury or infection . It is a 76-amino-acid peptide secreted by various cell types, including fibroblasts, endothelial cells, epithelial cells, monocytes, and tumor cells .
准备方法
Synthetic Routes and Reaction Conditions: Human monocyte chemoattractant protein-1 is typically produced using recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, large-scale production of human monocyte chemoattractant protein-1 involves the use of bioreactors to culture the host cells. The protein is harvested from the culture medium and purified through a series of filtration and chromatography steps to ensure high purity and activity .
化学反应分析
Types of Reactions: Human monocyte chemoattractant protein-1 undergoes various post-translational modifications, including glycosylation and citrullination. These modifications can affect the protein’s stability and activity .
Common Reagents and Conditions:
Glycosylation: This modification involves the addition of carbohydrate groups to the protein and is typically carried out in the endoplasmic reticulum and Golgi apparatus of the host cells.
Citrullination: This process involves the conversion of arginine residues to citrulline by peptidylarginine deiminase enzymes.
Major Products Formed: The primary product formed from these reactions is the modified human monocyte chemoattractant protein-1, which may exhibit altered biological activity and stability .
科学研究应用
Human monocyte chemoattractant protein-1 has numerous applications in scientific research:
作用机制
Human monocyte chemoattractant protein-1 exerts its effects by binding to the chemokine receptor CCR2 on the surface of target cells. This binding triggers a cascade of intracellular signaling events that lead to the migration of monocytes and other immune cells to sites of inflammation . The protein also influences leukocyte behavior, including adhesion, polarization, effector molecule secretion, autophagy, killing, and survival .
相似化合物的比较
Interleukin-8: Primarily attracts neutrophils.
Macrophage Inflammatory Protein-1 Alpha: Attracts monocytes, lymphocytes, and neutrophils.
Regulated on Activation, Normal T Cell Expressed and Secreted: Attracts T cells, eosinophils, and basophils.
Human monocyte chemoattractant protein-1 stands out due to its specific role in monocyte recruitment and its significant impact on various inflammatory conditions.
属性
CAS 编号 |
126463-99-8 |
|---|---|
分子式 |
C12H16 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



